molecular formula C10H7IO2S B132842 Methyl 4-iodobenzo[b]thiophene-2-carboxylate CAS No. 146137-85-1

Methyl 4-iodobenzo[b]thiophene-2-carboxylate

Cat. No. B132842
CAS RN: 146137-85-1
M. Wt: 318.13 g/mol
InChI Key: UGNPKTSBZTYSKG-UHFFFAOYSA-N
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Description

“Methyl 4-iodobenzo[b]thiophene-2-carboxylate” is a chemical compound with the CAS Number: 146137-85-1 . It has a molecular weight of 319.14 .


Synthesis Analysis

The synthesis of “Methyl 4-iodobenzo[b]thiophene-2-carboxylate” involves the use of 3-Fluoroiodobenzene . It is a key intermediate for the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines .


Molecular Structure Analysis

The molecular structure of “Methyl 4-iodobenzo[b]thiophene-2-carboxylate” is represented by the formula C₁₀H₇IO₂S .


Chemical Reactions Analysis

“Methyl 4-iodobenzo[b]thiophene-2-carboxylate” participates in various chemical reactions. For instance, it is involved in the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

“Methyl 4-iodobenzo[b]thiophene-2-carboxylate” is a solid at room temperature . The storage temperature is recommended to be in a refrigerator .

Scientific Research Applications

Safety And Hazards

The safety information for “Methyl 4-iodobenzo[b]thiophene-2-carboxylate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The signal word for this compound is "Warning" .

properties

IUPAC Name

methyl 4-iodo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNPKTSBZTYSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446997
Record name Methyl 4-iodo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-iodobenzo[b]thiophene-2-carboxylate

CAS RN

146137-85-1
Record name Methyl 4-iodo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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